

Photophysical Properties of Disperse Brown 1: A Technical Guide

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Compound of Interest

Compound Name: Disperse brown 1

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Introduction

Disperse Brown 1, also known by its Colour Index name C.I. 11152, is a monoazo dye characterized by the presence of chloro and nitro functional groups. Its chemical formula is $C_{16}H_{15}Cl_3N_4O_4$, and it has a molecular weight of 433.67 g/mol. [1] Primarily used in the textile industry for dyeing synthetic fibers, its photophysical properties are of significant interest for understanding its light interaction, stability, and potential applications in other fields, including as a reference material in analytical chemistry. [2] This guide provides a comprehensive overview of the known photophysical characteristics of **Disperse Brown 1**, detailed experimental protocols for their determination, and an illustrative workflow for its photophysical characterization.

Core Photophysical Data

Quantitative photophysical data for **Disperse Brown 1** is not extensively available in the public domain, likely due to its primary application as a colorant rather than a fluorescent probe. Azo dyes, particularly those containing nitro groups, often exhibit very low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways of the excited state. [3][4]

Property	Value	Notes
Absorption Maximum (λ_{max})	~490 nm	Estimated from the provided UV-Vis absorption spectrum. ^[5] The spectrum shows a broad absorption band in the blue-green region of the visible spectrum.
Molar Extinction Coefficient (ϵ)	Data not available	This value is crucial for quantitative analysis and can be determined using the Beer-Lambert law.
Emission Maximum (λ_{em})	Data not available	Expected to be weakly fluorescent or non-fluorescent. Many azo dyes are known to have extremely low fluorescence quantum yields (in the range of 10^{-5} to 10^{-7}). ^[6]
Fluorescence Quantum Yield (Φ_f)	Data not available	Likely to be very low. The presence of the nitro group often leads to efficient quenching of fluorescence. ^[3]
Excited-State Lifetime (τ)	Data not available	For similar azo dyes, excited-state lifetimes are typically in the picosecond to nanosecond range. ^{[7][8]}

Experimental Protocols

The following are detailed methodologies for the experimental determination of the core photophysical properties of **Disperse Brown 1**.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λ_{max}) and molar extinction coefficient (ϵ) of **Disperse Brown 1**.

Materials:

- **Disperse Brown 1**
- Spectroscopic grade solvent (e.g., ethanol, methanol, or a solvent in which the dye is soluble and stable)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Disperse Brown 1** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- **Serial Dilutions:** Perform a series of dilutions from the stock solution to prepare solutions of varying known concentrations.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 300-700 nm).
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- **Sample Measurement:** Record the absorption spectra for each of the diluted solutions of **Disperse Brown 1**.
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra.

- Using the Beer-Lambert law ($A = \epsilon cl$), plot absorbance at λ_{max} versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ϵ).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_{em}) and fluorescence quantum yield (Φ_f) of **Disperse Brown 1**.

Materials:

- **Disperse Brown 1** solution of known absorbance at the excitation wavelength
- A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G, Quinine Sulfate)
- Spectrofluorometer with an excitation and emission monochromator
- Quartz cuvettes (1 cm path length)

Procedure:

- **Solution Preparation:** Prepare a dilute solution of **Disperse Brown 1** with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.
- **Spectrofluorometer Setup:** Set the excitation wavelength to the λ_{max} of **Disperse Brown 1**. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission range.
- **Sample Measurement:** Record the fluorescence emission spectrum of the **Disperse Brown 1** solution.
- **Standard Measurement:** Without changing the instrument settings, record the fluorescence emission spectrum of the standard solution.
- **Data Analysis (Relative Quantum Yield Method):**
 - Integrate the area under the emission curves for both the sample and the standard.

- Measure the absorbance of both solutions at the excitation wavelength.
- Calculate the quantum yield using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{std}})^2$ where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ) of **Disperse Brown 1**.

Materials:

- **Disperse Brown 1** solution
- Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer
- Pulsed light source (e.g., laser diode or LED) with a wavelength at or near the λ_{max} of the dye
- High-speed detector (e.g., photomultiplier tube)

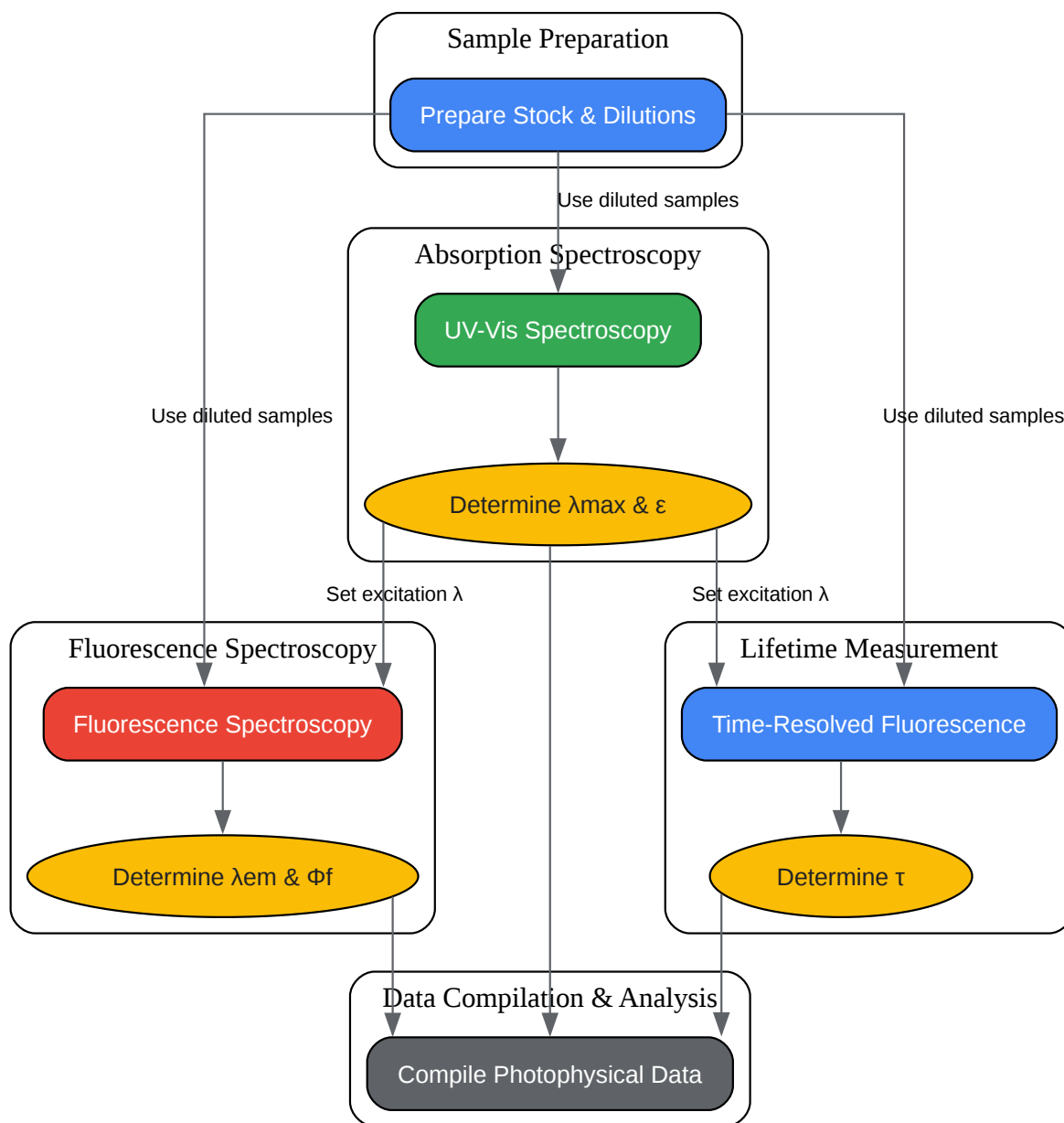
Procedure:

- Instrument Setup: Configure the TCSPC system with the appropriate light source and detector.
- Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
- Sample Measurement: Record the fluorescence decay curve of the **Disperse Brown 1** solution.
- Data Analysis:
 - Deconvolute the instrument response function from the measured fluorescence decay.

- Fit the resulting decay curve to one or more exponential functions to determine the excited-state lifetime(s) (τ).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of **Disperse Brown 1**.



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